
Retinol, palmitate, 9-cis,13-cis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Retinol, palmitate, 9-cis,13-cis-: is an isomer of vitamin A, specifically a palmitate ester. This compound is a derivative of retinol (vitamin A alcohol) and is characterized by its unique 9-cis and 13-cis configurations. It is used in various biological and medical applications due to its bioactivity and role in cellular processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of retinol, palmitate, 9-cis,13-cis- typically involves the esterification of retinol with palmitic acid. The process can be carried out under mild conditions using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually performed in an organic solvent like dichloromethane or toluene, and the product is purified by recrystallization or chromatography.
Industrial Production Methods: In industrial settings, the production of retinol, palmitate, 9-cis,13-cis- involves large-scale esterification processes. The reaction conditions are optimized for high yield and purity, often using continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with regulatory standards.
Analyse Chemischer Reaktionen
Types of Reactions: Retinol, palmitate, 9-cis,13-cis- undergoes various chemical reactions, including:
Oxidation: Conversion to retinoic acid derivatives.
Reduction: Formation of reduced retinoids.
Isomerization: Interconversion between different cis and trans isomers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Isomerization: Catalysts like dihydroflavins or phosphatidylethanolamines facilitate isomerization.
Major Products:
Oxidation: Retinoic acid and its derivatives.
Reduction: Reduced forms of retinoids.
Isomerization: Various cis and trans isomers of retinol and retinoic acid.
Wissenschaftliche Forschungsanwendungen
Retinol, palmitate, 9-cis,13-cis- has a wide range of applications in scientific research:
Chemistry: Used as a standard in analytical methods for retinoid quantification.
Biology: Studied for its role in cellular differentiation and proliferation.
Medicine: Investigated for its potential in treating skin disorders and certain types of cancer.
Industry: Utilized in the formulation of cosmetic products for its anti-aging properties.
Wirkmechanismus
Retinol, palmitate, 9-cis,13-cis- exerts its effects by binding to retinoid X receptors (RXRs) and retinoic acid receptors (RARs). These receptors are ligand-activated transcription factors that regulate gene expression. Upon binding, the compound induces conformational changes in the receptors, leading to the activation or repression of target genes involved in cellular processes such as differentiation, proliferation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
All-trans-retinol: Another isomer of vitamin A with different biological activity.
Retinoic acid: An oxidized form of retinol with potent biological effects.
Retinyl acetate: Another ester of retinol used in similar applications.
Uniqueness: Retinol, palmitate, 9-cis,13-cis- is unique due to its specific cis configurations, which confer distinct biological properties. Its ability to bind to RXRs and RARs with high affinity makes it a valuable compound in research and therapeutic applications.
Eigenschaften
Molekularformel |
C36H60O2 |
|---|---|
Molekulargewicht |
524.9 g/mol |
IUPAC-Name |
[(2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] hexadecanoate |
InChI |
InChI=1S/C36H60O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-25-35(37)38-30-28-32(3)23-20-22-31(2)26-27-34-33(4)24-21-29-36(34,5)6/h20,22-23,26-28H,7-19,21,24-25,29-30H2,1-6H3/b23-20+,27-26+,31-22-,32-28- |
InChI-Schlüssel |
VYGQUTWHTHXGQB-YFAKFODJSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)OC/C=C(/C)\C=C\C=C(\C)/C=C/C1=C(CCCC1(C)C)C |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Br-Val-Ala-NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT](/img/structure/B12389005.png)
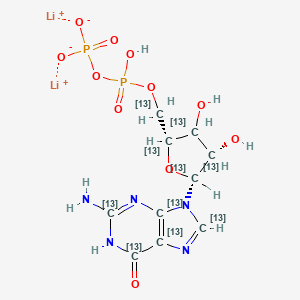
![[(1S,2R,5S,7R,8R,13S,18R,21R)-12-methyl-4-methylidene-14,19-dioxa-17-azaheptacyclo[10.7.2.22,5.02,7.08,18.08,21.013,17]tricosan-20-yl] acetate](/img/structure/B12389010.png)
![N-[3-chloro-4-(6,6-dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)phenyl]pyridine-2-carboxamide](/img/structure/B12389023.png)
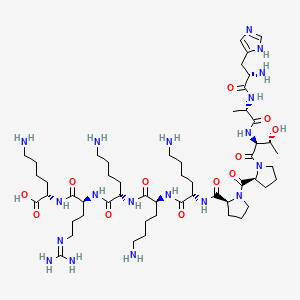

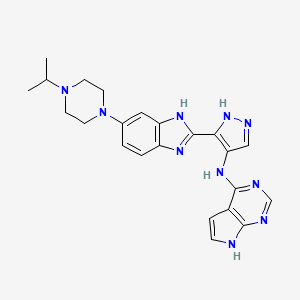
![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-hydroxy-4,6-dimethoxy-3-[(E)-3-phenylprop-2-enoyl]phenoxy]oxane-2-carboxylic acid](/img/structure/B12389039.png)
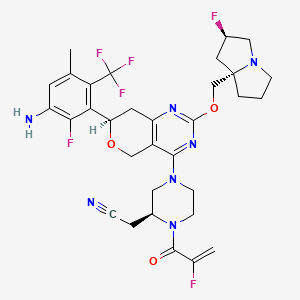



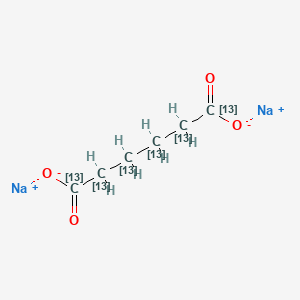
![[(1R,2R,4R,7R,9S,10E,13R,15S,16S)-16-hydroxy-11-(hydroxymethyl)-1,2,4,7,8,8,9,15-octamethyl-12-oxo-3-oxatetracyclo[11.3.0.02,4.07,9]hexadec-10-en-13-yl] (E)-3-phenylprop-2-enoate](/img/structure/B12389098.png)
